molecular formula C26H32N2O5 B605215 Aftobetin CAS No. 1208971-05-4

Aftobetin

Cat. No.: B605215
CAS No.: 1208971-05-4
M. Wt: 452.5 g/mol
InChI Key: NRZNTGUFHSJBTD-HKOYGPOVSA-N
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Description

Aftobetin, also known as ANCA11 and NCE-11, is a novel amyloid-binding compound. It is primarily applied topically in the form of an ophthalmic ointment. This compound offers a promising noninvasive method for early diagnosis of Alzheimer’s disease by binding to aggregated beta-amyloid peptides in the lens of the eye .

Chemical Reactions Analysis

Types of Reactions

Aftobetin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the intermediate compounds necessary for the final synthesis of this compound .

Comparison with Similar Compounds

Similar Compounds

    Florbetapir: Another amyloid-binding compound used in positron emission tomography (PET) imaging for Alzheimer’s disease diagnosis.

    Flutemetamol: A compound used in PET imaging to detect beta-amyloid plaques in the brain.

    Florbetaben: Similar to Florbetapir and Flutemetamol, used in PET imaging for Alzheimer’s disease diagnosis

Uniqueness of Aftobetin

This compound is unique in its application as a topical ophthalmic ointment, providing a non-invasive method for early diagnosis of Alzheimer’s disease. Unlike other amyloid-binding compounds used in PET imaging, this compound allows for a rapid and painless diagnosis through eye scanning .

Properties

CAS No.

1208971-05-4

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate

InChI

InChI=1S/C26H32N2O5/c1-30-11-12-31-13-14-32-15-16-33-26(29)24(20-27)18-21-5-6-23-19-25(8-7-22(23)17-21)28-9-3-2-4-10-28/h5-8,17-19H,2-4,9-16H2,1H3/b24-18+

InChI Key

NRZNTGUFHSJBTD-HKOYGPOVSA-N

Isomeric SMILES

COCCOCCOCCOC(=O)/C(=C/C1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)/C#N

SMILES

O=C(OCCOCCOCCOC)/C(C#N)=C/C1=CC=C2C=C(N3CCCCC3)C=CC2=C1

Canonical SMILES

COCCOCCOCCOC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aftobetin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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